4-(Tosylamino)-1-cyclohexene
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Overview
Description
4-(Tosylamino)-1-cyclohexene is an organic compound characterized by the presence of a tosylamino group attached to a cyclohexene ring The tosylamino group, derived from p-toluenesulfonamide, is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tosylamino)-1-cyclohexene typically involves the tosylation of 1-amino-1-cyclohexene. The reaction is carried out by treating 1-amino-1-cyclohexene with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(Tosylamino)-1-cyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the tosylamino group to an amino group.
Substitution: The tosylamino group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Tosylamino)-1-cyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Tosylamino)-1-cyclohexene involves its interaction with various molecular targets. The electron-withdrawing tosyl group can stabilize transition states and intermediates in chemical reactions, making the compound a useful catalyst or reagent in organic synthesis. The cyclohexene ring provides a rigid framework that can influence the spatial orientation of reactive sites, enhancing the selectivity of reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Tosylamino)-1-cyclohexanol: Similar structure but with a hydroxyl group instead of a double bond.
4-(Tosylamino)-1-cyclohexanone: Contains a ketone group instead of a double bond.
4-(Tosylamino)-1-cyclohexylamine: Contains an additional amino group.
Uniqueness
4-(Tosylamino)-1-cyclohexene is unique due to the presence of both a tosylamino group and a cyclohexene ring This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-3,7-10,12,14H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKHACVEXSKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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